N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine
Overview
Description
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11ClFN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]cyclopropanamine
- N-[(3-fluorophenyl)methyl]cyclopropanamine
- N-[(3-bromophenyl)methyl]cyclopropanamine
Uniqueness
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBMZWUZTZPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.